molecular formula C7H10Cl2O2 B089887 Heptanedioyl dichloride CAS No. 142-79-0

Heptanedioyl dichloride

Cat. No. B089887
CAS RN: 142-79-0
M. Wt: 197.06 g/mol
InChI Key: LVIMBOHJGMDKEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds related to heptanedioyl dichloride involves multiple steps and specific reagents. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, was accomplished from dimethyl-meso-2,5-dibromohexanedioate in a multi-step process, highlighting the complexity of synthesizing such compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

  • The molecular structure of heptanedioyl dichloride derivatives often involves complex configurations. For example, the copper(II) complexes of heptanedioic acid show a distorted octahedral structure, demonstrating the intricate molecular geometry of such compounds (McCann, Cronin, Devereux, & Ferguson, 1995).

Chemical Reactions and Properties

  • Heptanedioyl dichloride and its derivatives participate in various chemical reactions. For instance, the conjugate halo- and mercuroazidation of 1-phenyltricyclo-[4.1.0.02.7]heptane showcases the reactivity of these compounds in forming addition products (Vasin, Korovin, & Razin, 2016).

Physical Properties Analysis

  • The physical properties of heptanedioyl dichloride derivatives are influenced by their molecular structure. Studies like the X-ray crystallography of such compounds provide insights into their solid-state structures, which can be linked to their physical properties (Unno, Tanaka, Kyushin, & Matsumoto, 1999).

Chemical Properties Analysis

  • The chemical properties of heptanedioyl dichloride derivatives are diverse, often depending on their specific molecular configurations and substituents. For example, the study of thiophene-fused heptalenes highlights the unique electronic and chemical properties of these compounds, influenced by their structural features (Shoji, Miura, Ariga, Yamazaki, Ito, & Yasunami, 2020).

Scientific research applications

  • Li, X., Jin, X., & Xu, J. (2015). In their study titled "Annuloselectivity in Reactions of Diacyl Dichlorides and Imines: Combined Experimental and Theoretical Studies", the researchers explored the annuloselectivity in reactions of diacyl dichlorides, including Heptanedioyl dichloride, with imines. This study provided insight into the control of annuloselective reactions involving Heptanedioyl dichloride and may have implications for chemical synthesis processes (Li, Jin, & Xu, 2015).

properties

IUPAC Name

heptanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c8-6(10)4-2-1-3-5-7(9)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIMBOHJGMDKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059721
Record name Pimeloyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanedioyl dichloride

CAS RN

142-79-0
Record name Heptanedioyl dichloride
Source CAS Common Chemistry
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Record name Heptanedioyl dichloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanedioyl dichloride
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Record name Pimeloyl chloride
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Record name Heptanedioyl dichloride
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Record name HEPTANEDIOYL DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Knappert, T Jin, SD Midgley, G Wu… - Polymer …, 2019 - pubs.rsc.org
… The excess of thionyl chloride was evaporated under vacuum and the residual brown oil was purified by distillation at reduced pressure (2 mbar) affording heptanedioyl dichloride as a …
Number of citations: 7 pubs.rsc.org
X Li, X Jin, J Xu - The Journal of Organic Chemistry, 2015 - ACS Publications
… By following the mild conditions, the scope of this reaction with heptanedioyl dichloride (pimeloyl chloride) (4) was next explored (Table 2). However, reactions of the substrate 4 were …
Number of citations: 12 pubs.acs.org
CA Pugh, MW Lufaso, M Zeller, TR Wagner… - Journal of organometallic …, 2006 - Elsevier
… It is of interest to note that the reaction of ferrocene with 1,7-heptanedioyl dichloride under identical conditions did not yield the cyclized product, even though the six-membered ring …
Number of citations: 6 www.sciencedirect.com
M Knappert, T Jin, SD Midgley, G Wu… - Chemical …, 2020 - pubs.rsc.org
… g, 2.45 mmol, dried at 100 C for 24 h), N,N′-bis(2-hydroxyethyl)hexafluoroisopropylidene-diphthalimide (1.326 g, 2.50 mmol, dried at 100 C for 24 h) and 1,7-heptanedioyl dichloride (…
Number of citations: 6 pubs.rsc.org
Y Usuki, K Mitomo, N Adachi, X Ping, KI Fujita… - Bioorganic & Medicinal …, 2005 - Elsevier
… Heptanedioyl dichloride was treated with an equimolar amount of benzyl alcohol and triethyl amine in dichloromethane; addition of a UK-2A solution in dichloromethane afforded the …
Number of citations: 50 www.sciencedirect.com
A Studer, T Hintermann, D Seebach - Helvetica chimica acta, 1995 - Wiley Online Library
… of heptanedioyl dichloride providing the diamide 23 in 91 % yield. The oxidative coupling of 23 was studied using different reaction conditions. If I, was used as the oxidizing reagent, …
Number of citations: 29 onlinelibrary.wiley.com
P Johncock, SP Barnett… - Journal of Polymer …, 1986 - Wiley Online Library
2,2,6,6,‐Tetrahydryl‐F‐heptanedioic acid was prepared by hydrolysis of 1,7‐diethoxy‐2,6‐dihydryl‐F‐1,6‐heptadiene, which was obtained by a copper‐induced coupling reaction …
Number of citations: 8 onlinelibrary.wiley.com
Y Yamamoto, A Sakamoto, T Nishioka… - The Journal of …, 1991 - ACS Publications
… 4-(AcetoxymethyI)heptanedioyl Dichloride (17). The reaction procedures were the same as those for 3b. The yields of the intermediary products are as follows: di-tert-butyl 4-(acet…
Number of citations: 46 pubs.acs.org
M Knappert - 2020 - centaur.reading.ac.uk
For some copolymeric foldamers (synthetic polymers that adopt specific folded conformations) it was found that the copolymers sequence could be analysed by 1H NMR spectroscopy. …
Number of citations: 3 centaur.reading.ac.uk
DD Newkirk - 1973 - ir.library.oregonstate.edu
The relative rates of hydrogen abstraction from 1-phenylalkanes and a, w-diphenylalkanes using N-bromosuccinimide and bromotrichloromethane were determined at 70 C. In both …
Number of citations: 0 ir.library.oregonstate.edu

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